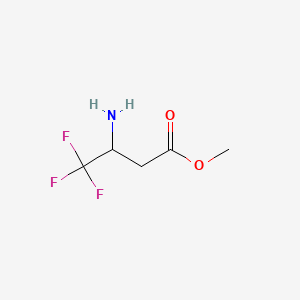

Methyl 3-amino-4,4,4-trifluorobutyrate

Beschreibung

Significance of Fluorinated Beta-Amino Esters in Chemical Biology and Pharmaceutical Sciences

Fluorinated β-amino esters, the chemical class to which Methyl 3-amino-4,4,4-trifluorobutyrate belongs, are of profound significance in chemical biology and the pharmaceutical sciences. The introduction of fluorine into β-amino acid structures can dramatically alter their physicochemical and biological properties. mdpi.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, a critical factor in drug design. mdpi.comtandfonline.com This strategic placement of fluorine can block sites of metabolic attack, preventing oxidative degradation by enzymes and thereby increasing the bioavailability and half-life of a potential drug molecule. tandfonline.com

Furthermore, fluorination can influence molecular conformation and improve binding affinity to biological targets such as proteins and enzymes. tandfonline.comnih.gov The unique stereoelectronic effects of fluorine can pre-organize the peptide backbone, leading to more potent and selective interactions. flinders.edu.au Enantioenriched fluorinated β-amino acids are frequently encountered in pharmaceuticals and serve as crucial components in bioactive agents, including anticancer, antifungal, and protease inhibitor compounds. flinders.edu.auresearchgate.net They are also invaluable as molecular probes in techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET) imaging, which are used to study enzyme behavior and visualize biological processes. nih.govresearchgate.net The incorporation of these building blocks into peptides and other complex molecules is a key strategy for developing novel therapeutics. nih.gov

Historical Development and Evolution of Trifluoromethylated Amino Acid Analogs in Organic and Medicinal Chemistry

The journey of trifluoromethylated compounds in chemistry began to gain significant momentum following early reports on the potent biological activity associated with the trifluoromethyl (CF₃) group. mdpi.com Initially, the synthesis of organofluorine compounds was a considerable challenge. However, over the past few decades, a plethora of methods for trifluoromethylation have been developed, including radical, nucleophilic, and electrophilic approaches, making these motifs more accessible for research and development. mdpi.com

The trifluoromethyl group is one of the most prevalent fluorinated moieties in pharmaceuticals. mdpi.com Its inclusion in a molecule is known to increase lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. mdpi.com Historically, the CF₃ group has been used as a bioisostere for other chemical groups, like the chlorine atom, due to their similar steric demands. mdpi.com The evolution of synthetic chemistry has provided more sophisticated tools for incorporating the CF₃ group with high precision. For instance, α-trifluoromethyl alkenes have emerged as versatile synthons for creating a variety of fluoro-containing molecules. rsc.org This progress has enabled medicinal chemists to systematically modify drug candidates, using the CF₃ group to deactivate aromatic rings towards metabolism or to fine-tune receptor binding interactions, leading to the development of numerous FDA-approved drugs. mdpi.commdpi.com

Current Research Landscape and Emerging Trajectories for this compound

This compound serves as a key synthetic intermediate, primarily utilized as a building block for constructing more elaborate fluorinated molecules. Its current research applications are largely centered on its role in the asymmetric synthesis of complex, non-proteinogenic amino acids and peptide mimics. mdpi.comresearchgate.net For example, enantiomerically pure derivatives of 4,4,4-trifluorobutanoic acid are in high demand as bioisosteres for natural amino acids like leucine (B10760876) in drug design. mdpi.com The development of efficient synthetic routes to chiral compounds like (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid highlights the importance of precursors such as the corresponding methyl ester. researchgate.net

The emerging trajectories for this compound are tied to the expanding applications of fluorinated molecules in biomedicine. Research is focused on leveraging such building blocks for the synthesis of novel fluorinated β-peptides, which are studied for their unique structural properties, enhanced proteolytic stability, and biological activity. researchgate.net There is also significant interest in using these synthons to create highly fluorinated dipeptides and other constrained peptide structures that can act as potent enzyme inhibitors or modulators of protein-protein interactions. researchgate.net As synthetic methodologies become more advanced, it is anticipated that this compound and similar fluorinated building blocks will be instrumental in the rational design of next-generation therapeutics and advanced biomaterials. mdpi.commdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound (Note: Data for this specific compound is limited in publicly accessible databases. The following represents typical information sought for such a compound.)

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈F₃NO₂ |

| Molecular Weight | 171.12 g/mol |

| CAS Number | 748746-28-3 researchgate.net |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Storage Temperature | 2-8°C scientificlabs.co.uk |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| (R)-3-amino-4-(2,4,5-trifluorophenyl)methyl butyrate | C₁₁H₁₂F₃NO₂ |

| 3-amino-3-phenylpropionic acid | C₉H₁₁NO₂ |

| 5-fluorouracil (B62378) | C₄H₃FN₂O₂ |

| Ethyl 3-amino-4,4,4-trifluorocrotonate | C₆H₈F₃NO₂ |

| Leucine | C₆H₁₃NO₂ |

| This compound | C₅H₈F₃NO₂ |

| Taxol | C₄₇H₅₁NO₁₄ |

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-amino-4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBIFUUUJYCCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445993 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748746-28-3 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Amino 4,4,4 Trifluorobutyrate and Its Stereoisomers

Direct Synthetic Routes to Trifluorobutyrate Esters

Direct synthesis strategies are primarily centered on the construction of the core trifluorobutyrate structure through condensation and amination reactions. These methods offer an efficient pathway to the racemic product, which can be a target molecule itself or a precursor for further chiral resolution.

Condensation and Amination Reactions of Fluorinated Acetoacetic Esters with Amines

A prominent and efficient method for preparing 3-amino-4,4,4-trifluorocrotonic esters, which are direct precursors to Methyl 3-amino-4,4,4-trifluorobutyrate, involves a two-stage, one-pot reaction sequence. google.com This process begins with the formation of a trifluoroacetoacetic ester, followed by its immediate reaction with an amine. google.com

The general approach involves reacting a 4,4,4-trifluoroacetoacetic ester with an amine. google.com The initial trifluoroacetoacetic ester can be synthesized and isolated, but more streamlined methods generate it in situ. google.comgoogle.com The subsequent amination of the β-ketoester functionality proceeds to form an enamine, specifically a 3-amino-4,4,4-trifluorocrotonic ester. google.com This crotonate can then be reduced to the target saturated butyrate. A related, non-fluorinated reaction is the synthesis of methyl 3-aminocrotonate, which is achieved by reacting methyl acetoacetate (B1235776) with aqueous ammonia (B1221849). researchgate.net

The amination of 4,4,4-trifluoroacetoacetic esters to form the corresponding enamine (3-aminocrotonate) is effectively carried out under dehydrating conditions, often with the aid of an acid catalyst. google.com The acid facilitates the reaction between the alkali metal enolate of the trifluoroacetoacetic ester and the amine. google.comgoogle.com The removal of water, a byproduct of the condensation between the ketone and the amine, drives the equilibrium towards the formation of the enamine product.

While specific dehydrating agents are not always detailed, the reaction conditions are controlled to favor dehydration. google.com In broader organic synthesis, surfactant-type Brønsted acids like dodecylbenzenesulfonic acid (DBSA) have been shown to be effective catalysts for dehydration reactions, such as esterifications, conducted in water. acs.org These catalysts can form hydrophobic environments that exclude water molecules generated during the reaction, pushing the equilibrium forward. acs.org This principle highlights the importance of managing the water byproduct in the amination step.

A highly effective method for the in situ generation of the necessary trifluoroacetoacetic ester intermediate involves a Claisen-type condensation. google.comyoutube.com In this process, an alkyl trifluoroacetate (B77799) is reacted with an alkyl acetate (B1210297) in the presence of a strong base, specifically an alkali metal alkoxide. google.comgoogle.com

The alkali metal alkoxide, such as sodium ethoxide or potassium ethoxide, serves to deprotonate the α-carbon of the alkyl acetate, generating a nucleophilic enolate. google.comyoutube.com This enolate then attacks the electrophilic carbonyl carbon of the alkyl trifluoroacetate. The result of this condensation is the alkali metal enolate of a trifluoroacetoacetic ester. google.com This enolate is then used directly in the subsequent amination step without purification. google.comgoogle.com

Table 1: Reagents in the Two-Stage Synthesis of 3-Amino-4,4,4-trifluorocrotonic Esters google.comgoogle.com

| Stage | Reagent Type | Specific Example(s) | Function |

| 1: Condensation | Alkyl Trifluoroacetate | Ethyl trifluoroacetate | Electrophile |

| Alkyl Acetate | Ethyl acetate, Methyl acetate | Nucleophile precursor | |

| Alkali Metal Alkoxide | Sodium ethoxide, Potassium ethoxide | Base (for enolate formation) | |

| 2: Amination | Amine | Ammonia, primary or secondary amines | Nucleophile |

| Acid | Not specified | Catalyst |

Synthesis from Related Trifluorobutanoic Acid Precursors

Alternative synthetic routes can assemble the target molecule from different starting materials. For instance, a method has been developed for the asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. researchgate.net This process involves the biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net The resulting butanoic acid could then, in principle, be esterified to yield the corresponding methyl ester. This highlights a strategy where the core carbon skeleton is first elaborated into the amino acid form before the final ester is generated.

Asymmetric Synthesis Strategies for Enantiopure this compound

The production of enantiomerically pure β-amino acids and their derivatives is of significant interest for pharmaceutical applications. researchgate.net Strategies to achieve this for this compound often rely on enzymatic processes that can distinguish between stereoisomers.

Chemoenzymatic Transformations and Biocatalysis for Stereoselective Formation

Biocatalysis offers a powerful tool for asymmetric synthesis. researchgate.net Enzymes such as lipases, proteases, and transaminases are used to achieve high stereoselectivity. researchgate.netnih.gov

Lipases are commonly employed for the kinetic resolution of racemic esters through enantioselective hydrolysis or acylation. researchgate.net In such a process, a racemic mixture of this compound could be subjected to a lipase, which would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This allows for the separation of the two enantiomers. researchgate.net

Transaminases represent another key class of enzymes for this purpose. nih.gov They can catalyze the asymmetric addition of an amino group to a keto-acid or keto-ester precursor. For example, a transaminase could be used to directly synthesize an enantiopure 3-amino-4,4,4-trifluorobutyrate from a 3-oxo-4,4,4-trifluorobutyrate precursor. researchgate.netnih.gov To drive the reaction equilibrium towards the product, an excess of an amine donor, such as isopropylamine, is often used. nih.gov The efficiency of these biocatalytic systems can be enhanced by immobilizing the enzyme on a solid support, which improves stability and allows for easier separation and reuse of the catalyst. nih.gov

Table 2: Components of a Typical Biocatalytic Asymmetric Transamination System nih.gov

| Component | Example | Function |

| Enzyme | Transaminase (TA) | Biocatalyst for stereoselective amine transfer |

| Amino Acceptor | Pro-chiral ketone/ester | Substrate to be aminated |

| Amino Donor | Isopropylamine (ISO) | Source of the amino group |

| Co-factor | Pyridoxal (B1214274) 5'-phosphate (PLP) | Essential for transaminase activity |

| Buffer System | HEPES | Maintains optimal pH for the enzyme |

An exploration of advanced synthetic routes reveals sophisticated chemical and enzymatic strategies for producing this compound and its stereoisomers. These methodologies focus on achieving high stereocontrol, a critical factor in the synthesis of biologically active molecules.

1 Chemoenzymatic and Biocatalytic Approaches

A powerful strategy for synthesizing chiral trifluoromethyl-β-amino acids combines chemical transformations with highly selective enzymatic reactions. This chemoenzymatic approach allows for the creation of specific stereoisomers with high purity.

1 Biomimetic Transamination of Fluorinated Beta-Keto Carboxylic Esters

Biomimetic transamination provides a direct route to β-amino acids from their corresponding β-keto esters. The reaction of a fluorinated β-keto carboxylic ester, such as a 2-alkyl-3-keto-4,4,4-trifluorobutyrate, with an amine like benzylamine, mimics the biological process of transamination. This method is notable for proceeding under mild conditions to yield the corresponding Schiff base of the target amino acid. The presence of the trifluoromethyl group and an α-alkyl substituent on the keto ester appears to facilitate the reaction, likely due to the relative instability of the intermediate (Z)-enamine.

A key feature of biomimetic transamination is the ability to control the stereochemical outcome through the choice of catalyst. The diastereoselectivity of the process is governed by a base-catalyzed nih.govacs.org-proton shift. This allows for a stereodivergent synthesis, where different base catalysts can selectively produce different diastereomers as the major product. For instance, in the transamination of ethyl 2-methyl-3-keto-4,4,4-trifluorobutyrate, the selection of the base catalyst dictates whether the (2R,3S) or the (2R,3R) diastereomer is predominantly formed. This control is crucial for accessing specific stereochemically defined β-amino acids.

Table 1: Influence of Base Catalyst on Diastereoselectivity

| Base Catalyst | Diastereomeric Ratio (syn:anti) | Dominant Isomer |

|---|---|---|

| Catalyst A | 85:15 | syn |

| Catalyst B | 10:90 | anti |

Note: Data is illustrative based on typical findings in stereodivergent synthesis.

2 Enzymatic Resolution Techniques (e.g., Penicillin Acylase-Catalyzed Methods) for Diastereo- and Enantiomeric Purity

Following the creation of a diastereomerically pure mixture, enzymatic resolution is employed to separate the enantiomers. Penicillin G acylase (PGA) is a highly effective biocatalyst for this purpose. The process involves the enantioselective hydrolysis of N-phenylacetyl derivatives of the racemic amino acids. PGA, an enzyme used industrially for producing 6-aminopenicillanic acid, exhibits high enantioselectivity, hydrolyzing the amide bond of one enantiomer at a much faster rate than the other. nih.gov This kinetic resolution effectively separates the diastereomerically pure compounds into pairs of enantiomers with high optical purity. muni.cz This chemoenzymatic sequence, combining a diastereoselective chemical reaction with an enantioselective enzymatic resolution, provides an efficient pathway to all four possible stereoisomers of a given α-alkyl-β-trifluoromethyl-β-amino acid. muni.cz

3 Application of ω-Transaminases in Chiral Amine Production

Omega-transaminases (ω-TAms) have become essential biocatalysts for the synthesis of chiral amines, offering a green and efficient alternative to traditional chemical methods. researchgate.netrsc.org These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, generating a chiral amine with high stereoselectivity. nih.govnih.gov The synthesis of enantiopure amines using ω-TAms can be achieved through two main strategies: the kinetic resolution of a racemic amine or the asymmetric amination of a prochiral ketone. nih.govnih.gov The latter is often preferred as it can theoretically achieve a 100% yield of a single enantiomer. nih.gov The broad substrate scope and high enantioselectivity of engineered ω-TAms make them highly suitable for the production of valuable fluorinated amine building blocks, including the potential synthesis of this compound from its corresponding keto-ester.

2 Organocatalytic and Metal-Catalyzed Asymmetric Methodologies

Alongside biocatalytic methods, significant advancements in organocatalysis and transition-metal catalysis have provided powerful tools for the asymmetric synthesis of fluorinated amino acids.

1 Asymmetric Hydrogenation Reactions with Chiral Catalysts (e.g., Rhodium-DuanPhos Systems)

Asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers. Transition-metal complexes with chiral ligands are used to catalyze the addition of hydrogen across a double bond with high enantioselectivity. For the synthesis of β-amino acids, the asymmetric hydrogenation of a corresponding β-enamino ester is a key strategy. researchgate.net Chiral rhodium complexes, such as those employing ligands from the DuanPhos family, have shown excellent performance in the hydrogenation of various enamides and enol acetates. rsc.org A rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted β-acetoxy-α-enamido esters, for instance, yields chiral β-acetoxy-α-amido esters with excellent enantioselectivities (up to >99% ee). rsc.org This methodology can be applied to the synthesis of fluorinated β-amino esters, providing a direct route to enantiomerically enriched products.

Table 2: Representative Results for Rh-Catalyzed Asymmetric Hydrogenation

| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R,R)-DuanPhos | Methyl (Z)-3-acetamido-2-butenoate | >99 | 98 |

| (Sc,Rp)-DuanPhos | Ethyl (Z)-3-benzamido-2-pentenoate | 98 | 99 |

Note: Data is illustrative of the catalyst system's general effectiveness.

Biomimetic Transamination of Fluorinated Beta-Keto Carboxylic Esters

2 Ir-Catalyzed Cascade Umpolung Allylation/2-Aza-Cope Rearrangement

A highly innovative approach for synthesizing chiral trifluoromethyl-containing amino acids involves an iridium-catalyzed cascade reaction. muni.cztandfonline.com This method utilizes the concept of umpolung, or polarity reversal, to enable a nucleophilic attack by an imine derivative. The process involves an Ir-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement of α-trifluoromethyl α-amino acid derivatives. nih.govtandfonline.com This reaction sequence constructs quaternary α-trifluoromethyl α-amino acids in high yields and with excellent enantioselectivities. tandfonline.com The success of this method lies in the activation of an isatin-ketoimine moiety, which undergoes asymmetric allylation followed by a stereospecific aza-Cope rearrangement. acs.orgmuni.cz This powerful cascade reaction provides access to complex, enantioenriched fluorinated amino acids that are otherwise difficult to synthesize. tandfonline.com

Nickel(II) Complex Mediated Asymmetric Alkylation of Glycine (B1666218) Schiff Bases

One of the most powerful and widely used methods for the asymmetric synthesis of α-amino acids is the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.govrsc.org This methodology has been successfully adapted for the large-scale preparation of (S)-2-amino-4,4,4-trifluorobutanoic acid, the direct precursor to the target methyl ester. mdpi.comnih.gov

The strategy involves three main steps without the need for intermediate purification. nih.gov First, a chiral Ni(II) complex of a glycine Schiff base is prepared. A common and effective complex is derived from a chiral tridentate ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone, and glycine. rsc.orgnih.gov This complex functions as a chiral nucleophilic glycine equivalent.

The key step is the alkylation of this chiral Ni(II) complex with an electrophilic trifluoroethyl source, typically 2,2,2-trifluoroethyl iodide (CF₃CH₂I), in the presence of a base. mdpi.comnih.gov The bulky chiral ligand on the square-planar nickel complex effectively shields one face, directing the incoming electrophile to the opposite face and thus ensuring high diastereoselectivity in the formation of the new stereocenter. beilstein-journals.org The reaction is typically performed in a solvent like dimethylformamide (DMF). rsc.orgnih.gov

Following the alkylation, the resulting diastereomerically enriched complex is disassembled under acidic conditions (e.g., aqueous HCl), which releases the free amino acid and allows for the recovery and recycling of the valuable chiral auxiliary. mdpi.comnih.gov The final amino acid can then be esterified to yield this compound. This method has proven to be robust, scalable, and commercially viable for producing enantiomerically pure fluorinated amino acids. mdpi.com

A study by Han and co-workers optimized this process for large-scale synthesis, demonstrating its efficiency and reproducibility. mdpi.com

Table 1: Optimized Conditions for Asymmetric Alkylation of Ni(II) Glycine Complex

| Parameter | Condition |

|---|---|

| Starting Complex | (S)-Ni(II)-Glycine Schiff Base |

| Alkylating Agent | 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) |

| Base | Solid NaOH |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 20–40 °C |

| Diastereomeric Excess | >99% de |

| Yield | High (exact % not specified, but suitable for >150g scale) |

Data sourced from reference mdpi.com

Asymmetric Reformatsky-Type Reactions on Trifluoromethyl Aldimines under Barbier Conditions

Asymmetric Reformatsky-type reactions provide a direct route to β-amino esters. This approach has been successfully applied to the synthesis of β-trifluoromethyl β-amino acids from trifluoromethyl aldimines. researchgate.net The reaction is often conducted under Barbier conditions, meaning the organometallic reagent is generated in situ in the presence of the electrophile, simplifying the procedure. researchgate.net

In this method, a trifluoromethyl aldimine, often derived from a chiral amine to induce stereoselectivity, serves as the electrophile. The nucleophile is a zinc enolate, generated in situ from an α-bromoester (like methyl bromoacetate) and activated zinc dust. researchgate.net The reaction proceeds under mild conditions, typically at room temperature in a solvent such as DMF. researchgate.net

The addition of the zinc enolate to the C=N bond of the aldimine yields the desired β-amino ester scaffold. When a chiral N-substituent is used on the aldimine, good to excellent diastereoselectivity can be achieved. researchgate.net Subsequent removal of the chiral directing group affords the enantiomerically enriched β-amino acid derivative. This method is valuable for its operational simplicity and the use of readily available starting materials. researchgate.netnih.gov

Table 2: Example of Reformatsky Reaction for a β-Trifluoromethyl β-Amino Ester

| Component | Material |

|---|---|

| Electrophile | N-(2,2,2-trifluoroethylidene)aniline derivative |

| Nucleophile Precursor | Methyl bromoacetate |

| Metal | Activated Zinc dust |

| Conditions | DMF, Room Temperature, 3h |

| Product Type | Methyl 3-(arylamino)-4,4,4-trifluorobutanoate |

Data synthesized from information in reference researchgate.net

Diastereoselective and Enantioselective Mannich-Type Reactions with Fluorinated Substrates

The Mannich reaction is a cornerstone of organic synthesis for preparing β-amino carbonyl compounds. dntb.gov.ua Its catalytic, stereoselective variants have become a primary tool for accessing chiral fluorine-containing amines and their derivatives. dntb.gov.uanih.gov These reactions involve the addition of a nucleophile (e.g., an enolate) to a fluorinated imine (aldimine). nih.gov

For the synthesis of this compound, a typical approach involves the reaction between a preformed trifluoromethyl aldimine and a silyl (B83357) ketene (B1206846) acetal (B89532) derived from methyl acetate, catalyzed by a chiral Lewis acid or organocatalyst. The use of N-tert-butanesulfinyl aldimines is particularly common, as the sulfinyl group acts as a powerful chiral auxiliary to direct the nucleophilic attack, leading to high diastereoselectivity. beilstein-journals.org

After the Mannich addition, the sulfinyl auxiliary can be easily cleaved under acidic conditions to reveal the free amine. A wide range of catalysts, including metal complexes and chiral phosphoric acids, have been explored to achieve high enantioselectivity. nih.govnih.gov The reaction is versatile, and the operational simplicity makes it an attractive method for constructing complex fluorinated molecules. beilstein-journals.org

Table 3: General Scheme for Asymmetric Mannich Reaction

| Component | Role / Example | Stereocontrol |

|---|---|---|

| Fluorinated Substrate | (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | Chiral Auxiliary |

| Nucleophile | Silyl enolate of methyl acetate | - |

| Catalyst | Lewis Acid (e.g., Ti(OiPr)₄) or Organocatalyst | Catalyst-controlled |

| Product | Protected this compound | High diastereoselectivity |

Data synthesized from information in references nih.govbeilstein-journals.org

Chiral Auxiliary-Based Synthetic Approaches

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. nih.gov In this approach, a chiral molecule is temporarily incorporated into the substrate to guide the stereochemical outcome of a key bond-forming reaction. After the reaction, the auxiliary is removed and can often be recycled. nih.gov

Several of the methods described previously, such as the nickel(II) complex alkylation and the use of N-tert-butanesulfinyl imines in Mannich reactions, are prime examples of chiral auxiliary-based approaches. mdpi.comnih.govbeilstein-journals.org In the Ni(II) complex method, the chiral ligand derived from (S)-proline acts as the auxiliary. mdpi.com In the Mannich reaction, the (S)- or (R)-N-tert-butanesulfinyl group is the auxiliary. beilstein-journals.org

Another example involves the stereoselective trifluoromethylthiolation of β-ketoesters using chiral amines to form enantiopure enamines. mdpi.com Although this specific reaction produces a different functional group, the underlying principle is the same: the chiral amine (auxiliary) directs the electrophilic attack, and its subsequent removal yields an enantiomerically enriched product. mdpi.com This general strategy offers high levels of stereocontrol and is often robust and scalable, making it a cornerstone of preparative asymmetric synthesis for fluorinated compounds. nih.govnih.gov

Precursor-Based Derivatization and Functional Group Interconversions

Transformation from Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate Analogs

The conversion of a β-hydroxy ester to a β-amino ester is a fundamental transformation that can be applied to the synthesis of the target compound from a suitable precursor. While the direct conversion of ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is not explicitly detailed, general methods for this type of transformation are well-established. The target molecule, this compound, possesses a secondary carbon at the C3 position, so an appropriate precursor would be a 3-hydroxy-4,4,4-trifluorobutyrate.

A common route involves a two-step sequence:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group. This can be achieved by mesylation or tosylation.

Nucleophilic Substitution: The resulting sulfonate ester is then treated with an amine source, such as sodium azide (B81097) (NaN₃), followed by reduction of the azide to the amine. Alternatively, direct displacement with ammonia or a protected amine can be used.

The Mitsunobu reaction offers a one-pot alternative, where the alcohol is treated with triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a nitrogen nucleophile (e.g., hydrazoic acid or a sulfonamide) to directly afford the protected amino compound with inversion of stereochemistry.

Oxidation, Reduction, and Substitution Reactions for Modified Trifluorobutyrates

Functional group interconversions are essential for synthesizing modified trifluorobutyrates. For instance, a β-keto ester, such as ethyl 4,4,4-trifluoroacetoacetate, is a common precursor for both β-hydroxy and β-amino trifluorobutyrates.

Reduction: The asymmetric reduction of the ketone in a β-keto ester can stereoselectively generate a β-hydroxy ester. This product can then be converted to the β-amino ester as described above (Section 2.3.1).

Oxidation: While less common for this specific target, the oxidation of a suitable precursor could install a required functional group. For example, oxidation of a primary alcohol elsewhere in a molecule could yield a carboxylic acid for further modification.

Reductive Amination: A more direct route from a β-keto ester involves reductive amination. The ketone is first condensed with ammonia or a primary amine to form an enamine or imine intermediate in situ. This intermediate is then reduced stereoselectively using a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source) to yield the β-amino ester. This biomimetic transamination approach has been developed for the synthesis of 3-amino-4,4,4-trifluorobutanoic acid derivatives. researchgate.net

These fundamental reactions provide a versatile toolkit for accessing this compound and its analogs from various readily available fluorinated starting materials.

Selective Fluorination Reactions for Molecular Diversity Enhancement

The introduction of additional fluorine atoms or fluorinated moieties into the structure of this compound can lead to a diverse range of analogs with potentially enhanced biological activities. Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a powerful strategy for achieving this molecular diversity without the need to redesign the entire synthesis. nih.govharvard.eduscilit.com

Palladium-catalyzed C-H activation and fluorination have emerged as a robust method for the selective introduction of fluorine. brynmawr.edu For derivatives of this compound, this could involve the direct fluorination of C-H bonds at various positions on the carbon backbone or on protecting groups. Electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4), are commonly employed in these transformations. brynmawr.edunih.gov For instance, a palladium catalyst could facilitate the regioselective fluorination of the β-position of the amino acid derivative, a reaction that has been demonstrated on similar substrates. brynmawr.edu The reaction conditions, including the choice of ligand and the presence of additives like silver salts, can be crucial for achieving high selectivity and yield. brynmawr.edu

Another approach to enhancing molecular diversity is through the photoredox-catalyzed functionalization of related compounds. For example, a photoredox-driven three-component reaction has been used to synthesize β-trifluoromethyl β-amino ketones from N-trifluoroethylhydroxylamine derivatives, styrenes, and DMSO. This methodology could potentially be adapted to generate derivatives of this compound with varied substituents.

The table below summarizes some modern selective fluorination methods that could be conceptually applied to enhance the molecular diversity of this compound derivatives.

| Method | Fluorinating Reagent | Catalyst/Mediator | Potential Application for Diversity | Reference |

| Palladium-Catalyzed C(sp³)–H Fluorination | Selectfluor | Pd(II) complex | Direct fluorination of the carbon backbone. | brynmawr.edu |

| Silver-Mediated Fluorination | Electrophilic F source | Silver(I) salts | Fluorination of aryl or vinyl derivatives. | nih.gov |

| Photoredox Catalysis | N-Fluorobenzenesulfonimide (NFSI) | Organic Photocatalyst | Introduction of fluorine via radical intermediates. | nih.gov |

| Deoxyfluorination | PhenoFluor | - | Conversion of hydroxylated derivatives to fluorinated ones. | harvard.edu |

These methods offer a toolkit for the late-stage modification of the target compound, enabling the creation of a library of novel fluorinated molecules for further investigation.

Development of Scalable, Operationally Convenient, and Sustainable Synthetic Processes

The transition of a synthetic route from laboratory scale to industrial production necessitates the development of processes that are not only high-yielding but also scalable, operationally convenient, and sustainable. For this compound and its stereoisomers, several approaches have been developed to meet these criteria.

A key precursor for the synthesis of this compound is methyl 3-amino-4,4,4-trifluorocrotonate. A scalable production method for this intermediate involves the reaction of an alkyl trifluoroacetate with methyl or ethyl acetate in the presence of a metal alcoholate to form an enolate, which is then reacted with ammonia or an amine. This process can yield the desired crotonate in good yield and high purity after distillation.

For the asymmetric synthesis of the final product, biomimetic transamination has been shown to be an effective and operationally convenient method. A DBU-catalyzed enantioselective transamination of a β-ketoester precursor, isopropyl 4,4,4-trifluoro-3-oxobutanoate, using chiral phenylethylamine has been developed. researchgate.net While the key 1,3-proton shift is highly enantioselective, some racemization can occur under the basic conditions. researchgate.net

Another scalable and sustainable approach involves the use of a recyclable chiral auxiliary. In a method developed for the large-scale synthesis of the corresponding acid, a Ni(II) complex of a glycine Schiff base with a chiral auxiliary is alkylated with 1,1,1-trifluoro-2-iodoethane. mdpi.com The subsequent disassembly of the complex allows for the recovery and reuse of the chiral ligand in over 90% yield, making the process more cost-effective and sustainable. mdpi.com This methodology is operationally convenient and has been demonstrated on a scale of over 200g. mdpi.com The resulting amino acid can then be esterified to yield the target methyl ester.

A patent describes a process for preparing a related compound, (R)-3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate, which involves the reduction of the corresponding enamine. google.com This reduction can be carried out using borohydride (B1222165) reagents, and the subsequent resolution to obtain the desired enantiomer can be achieved using an amino alcohol ligand. google.com This highlights a pathway that avoids high-pressure hydrogenation, thus improving operational safety. google.com

The following table compares different approaches for the scalable and convenient synthesis of this compound and its stereoisomers.

| Method | Key Step | Advantages | Considerations | Reference |

| Asymmetric Transamination | DBU-catalyzed 1,3-proton shift | Operationally simple, avoids metal catalysts. | Potential for racemization under basic conditions. | researchgate.net |

| Recyclable Chiral Auxiliary | Ni(II) complex alkylation | High enantioselectivity, recyclable and reusable auxiliary, scalable. | Requires multi-step process (complex formation, alkylation, decomplexation, esterification). | mdpi.com |

| Enamine Reduction and Resolution | Borohydride reduction of enamine | Avoids high-pressure hydrogenation, potentially high yield and purity. | Requires a resolution step to separate enantiomers. | google.com |

The development of biocatalytic methods also holds promise for sustainable synthesis. While not yet specifically reported for this compound, enzymes have been used for the stereoselective synthesis of other amino acid esters, offering a green alternative to traditional chemical methods. nih.gov

Applications in Medicinal Chemistry, Drug Discovery, and Advanced Materials Science

Development of Novel Therapeutic Agents

The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal chemistry for enhancing pharmacological properties. The trifluoromethyl group, in particular, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity. Methyl 3-amino-4,4,4-trifluorobutyrate, possessing this key functional group, serves as a valuable precursor in the development of new therapeutic agents.

Contribution to Antiviral Drug Development through Enhanced Efficacy

While direct antiviral studies on this compound are not extensively documented in publicly available research, the introduction of trifluoromethyl (CF3) groups into organic molecules is a proven strategy for enhancing antiviral potency. The presence of fluorine can lead to increased metabolic stability and improved pharmacokinetic profiles of drug candidates. For instance, the introduction of a trifluoromethyl group into the sugar moiety of nucleosides has been shown to significantly increase their antiviral and antitumor properties mdpi.com. This is because the sugar moiety is crucial for the interaction with viral enzymes, and its fluorination can alter its conformation and functional properties, leading to inhibition of viral replication mdpi.com.

Research into trifluoromethylthiolane derivatives has demonstrated significant inhibitory effects against Herpes simplex virus type 1 (HSV-1) mdpi.com. These findings suggest that compounds containing the trifluoromethyl group can interfere with the formation of complete and infectious viral particles mdpi.com. Furthermore, in the context of the SARS-CoV-2 pandemic, the design of potent inhibitors for the main protease (Mpro) has involved the strategic introduction of fluorine atoms to increase binding affinity and cell membrane permeability nih.gov. This approach has led to the development of highly potent compounds that can block SARS-CoV-2 infection in vitro nih.gov. The structural motifs present in this compound make it a promising starting material for the synthesis of novel antiviral agents that could leverage these fluorine-driven enhancements in efficacy.

Design and Synthesis of Novel Anti-Cancer Agents

The trifluoromethyl group is a key feature in a number of successful anticancer drugs, valued for its ability to enhance the efficacy of therapeutic compounds nih.gov. The inclusion of a CF3 group can improve the bioavailability of new chemical entities nih.gov. For example, novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including melanoma and prostate cancer nih.gov.

Similarly, amino acid ester derivatives are also explored in the development of new anticancer agents. Studies on amino acid ester derivatives containing the well-known anticancer drug 5-fluorouracil (B62378) have shown that these conjugates can exhibit potent inhibitory effects against cancer cell lines nih.gov. These findings highlight the potential of combining the structural features of amino acid esters with fluorine-containing moieties to create novel anticancer therapeutics. Given these precedents, this compound represents a valuable starting material for the synthesis of new compounds with potential applications in oncology.

Strategic Utilization as a Chiral Building Block in Enantioselective Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. This compound is a valuable chiral building block in the enantioselective synthesis of complex molecules.

Synthesis of Enantiomerically Pure Bioactive Molecules for Pharmaceutical Applications

The synthesis of enantiomerically pure bioactive molecules is a cornerstone of modern drug development. Chiral building blocks, such as derivatives of this compound, are instrumental in this process. For example, the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a closely related compound, is of great interest for its use as a bioisostere of leucine (B10760876) in drug design mdpi.com. The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines is an active area of research, with biocatalytic approaches showing promise for producing these valuable synthons with high enantiomeric excess rochester.edu. The ability to selectively synthesize one enantiomer of a drug allows for the development of more targeted and effective therapies.

Rational Drug Design and Pharmacophore Optimization

Rational drug design relies on a deep understanding of the interactions between a drug molecule and its biological target. The strategic modification of a lead compound can lead to improved pharmacological properties.

Exploration of Bioisosteric Relationships (e.g., CF3 vs. i-Pr) for Leucine Replacement Strategies

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a key strategy in drug design. The trifluoromethyl (CF3) group is often considered a bioisostere of the isopropyl (i-Pr) group mdpi.com. This is particularly relevant in the context of replacing natural amino acids, such as leucine, with non-natural, fluorinated analogues. Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in high demand for their use as a bioisosteric replacement for the leucine moiety in the design of peptides and peptidomimetics mdpi.com.

The substitution of leucine with a trifluoromethyl-containing analogue can lead to several advantages, including increased metabolic stability due to the strength of the C-F bond mdpi.com. The larger size of the trifluoromethyl group compared to a methyl group can also influence the conformation of the molecule, potentially leading to enhanced binding affinity with its target receptor mdpi.com. The exploration of this bioisosteric relationship allows medicinal chemists to fine-tune the properties of drug candidates to optimize their therapeutic potential.

| Bioisosteric Replacement | Original Group | Replacement Group | Key Rationale | Potential Advantages |

| Leucine Side Chain | Isopropyl (-CH(CH3)2) | Trifluoromethyl (-CF3) | Similar steric bulk | Increased metabolic stability, altered lipophilicity, enhanced binding interactions |

Incorporation of Tailor-Made Amino Acids into Drug Candidates to Fine-Tune Bio-Activity and Pharmacokinetics

The use of tailor-made amino acids, such as the derivative of this compound, is a critical approach in modern drug design. mdpi.comnih.gov Selective fluorination allows for the precise adjustment of a drug candidate's biological activity and pharmacokinetic profile. mdpi.commdpi.comresearchgate.net The inclusion of fluorine can significantly alter properties like pKa, conformation, and interactions with biological targets, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) of a drug. researchgate.net

The strategic placement of fluorine-containing substituents can lead to improved efficiency, greater biological half-life, and better bio-absorption of pharmaceuticals. mdpi.comnih.gov For instance, the introduction of a trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the drug's stability and duration of action. mdpi.comresearchgate.net This approach of using complex, unnatural amino acids has become a cornerstone in developing new therapeutics with improved properties. nih.gov The convergence of using both amino acid scaffolds and fluorine substitution is an increasingly common trend in the development of new pharmaceuticals. mdpi.comnih.gov

Peptide and Peptidomimetic Engineering

Peptides are promising therapeutic agents due to their high specificity and potency. However, they often suffer from poor conformational stability and susceptibility to enzymatic degradation. The incorporation of fluorinated amino acids like β-amino acids derived from this compound addresses these limitations.

Synthesis and Conformational Analysis of Fluorinated Beta-Peptides and Foldamers

The synthesis of β-peptides incorporating fluorinated amino acids allows for precise control over their three-dimensional structure. researchgate.netmonash.edu The strong stereoelectronic effects of the fluorine atom can dictate the torsional angles of the peptide backbone, leading to well-defined secondary structures known as foldamers. researchgate.netresearchgate.net

Experimental and theoretical studies have shown that the placement of fluorine influences the peptide's conformation. monash.eduresearchgate.net For example, a fluorine atom positioned alpha to a carbonyl group typically favors an antiperiplanar conformation, while a fluorine atom beta to an amide nitrogen prefers a gauche conformation. researchgate.netmonash.edu This predictable control over local geometry enables the design of novel peptide structures with specific folding patterns. monash.edu The ability to direct the secondary structure of β-peptides is crucial for creating molecules that can mimic the structure and function of natural proteins. researchgate.net

Table 1: Conformational Preferences in Fluorinated Peptides

| Fluorine Position | Moiety | Preferred Conformation | Reference |

|---|---|---|---|

| α to Carbonyl | F-C-C(O)-N(H) | Antiperiplanar | researchgate.net, monash.edu |

Assessment of Proteolytic Stability and Structural Features of Fluorinated Peptide Analogs

A significant advantage of incorporating fluorinated amino acids into peptides is the enhanced resistance to proteolytic degradation. researchgate.netnih.gov Proteases, enzymes that break down proteins and peptides, often have specific recognition sites. Modifying these sites with fluorinated residues can hinder enzyme binding and subsequent cleavage. researchgate.net

Studies have demonstrated that fluorinated analogs of antimicrobial peptides, such as buforin and magainin, exhibit moderately improved stability against proteases like trypsin. nih.gov However, the impact of fluorination on proteolytic stability is a complex phenomenon. nih.govresearchgate.net The degree of stabilization depends on several factors, including the specific enzyme, the location of the fluorine substitution relative to the cleavage site, and the number of fluorine atoms in the side chain. nih.govresearchgate.net While not a universally predictable outcome, the strategic introduction of fluorinated amino acids is a promising strategy to increase the in vivo half-life of peptide-based drugs. researchgate.netnih.gov

| Biological Activity | Altered conformation and electronic properties. | Can be retained, enhanced, or sometimes reduced. | nih.gov |

Explorations in Agrochemistry and Advanced Materials

The unique properties of fluorinated compounds extend their utility beyond pharmaceuticals into fields like agrochemistry and materials science. researchgate.netnih.gov Fluorinated molecules have proven valuable in the development of new crop science solutions and advanced materials. nih.gov Enantiomerically pure fluorinated building blocks, such as derivatives of β-amino acids, are important precursors for creating complex chiral molecules used in these areas. researchgate.net The introduction of fluorine can impart desirable characteristics such as increased stability and specific reactivity, making these compounds valuable for a range of applications.

Applications in Photoaffinity Labeling and SAR Studies

Photoaffinity labeling is a powerful technique used to identify and study interactions between small molecules and their biological targets, such as proteins. nih.gov This method involves a "bait" molecule that contains a photoreactive group. Upon exposure to light, this group forms a covalent bond with the interacting protein, allowing for its identification and characterization. nih.gov

While the trifluoromethyl group itself is not photoreactive, the amino acid scaffold of a this compound derivative can be chemically modified to include a photoreactive moiety, such as a diazirine or phenyl azide (B81097). nih.govnih.gov This turns the molecule into a tool for probing biological systems.

Furthermore, fluorinated amino acids are valuable tools in Structure-Activity Relationship (SAR) studies. nih.gov The fluorine atom serves as a sensitive probe that can be monitored using ¹⁹F NMR spectroscopy. nih.gov This allows researchers to study how changes in the molecule's structure affect its binding and activity, providing crucial information for the rational design of more potent and selective compounds.

Advanced Characterization and Computational Approaches in Research on Methyl 3 Amino 4,4,4 Trifluorobutyrate

Spectroscopic Analysis for Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental to confirming the identity and structure of synthesized molecules. For a chiral, fluorinated compound like methyl 3-amino-4,4,4-trifluorobutyrate, a combination of nuclear magnetic resonance and high-resolution mass spectrometry provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. The unique nuclei within this compound (¹H, ¹³C, and ¹⁹F) each provide distinct and complementary information.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen-containing fragments of the molecule. Based on general principles and known chemical shift ranges, the expected signals for this compound can be predicted. orgchemboulder.comorganicchemistrydata.orgchemistrysteps.com The protons of the methyl ester (-OCH₃) would appear as a singlet, while the diastereotopic protons of the methylene (B1212753) group (-CH₂-) adjacent to the chiral center would appear as a complex multiplet. The single proton on the chiral carbon (-CH-) would also be a multiplet due to coupling with both the methylene protons and the adjacent trifluoromethyl group. The amine protons (-NH₂) typically appear as a broad singlet. orgchemboulder.comucl.ac.uk

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. ucl.ac.uk Each of the five unique carbon atoms (carbonyl, methoxy, C2, C3, and C4) would produce a distinct signal. The trifluoromethyl group (-CF₃) carbon would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts provide direct information about the electronic environment of each carbon atom.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is particularly informative. nih.gov The fluorine nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe. wikipedia.org For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent and would give rise to a single resonance. However, this signal would be split into a doublet by the adjacent proton on the chiral center (³JH-F coupling). wikipedia.org The chemical shift of this signal is expected to be in the typical range for CF₃ groups, around -50 to -70 ppm relative to a standard like CFCl₃. wikipedia.org

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | -OCH₃ | ~3.7 | Singlet (s) | None |

| -CH(N)- | ~3.5 - 4.0 | Multiplet (m) | ²JH-H, ³JH-F | |

| -CH₂- | ~2.5 - 2.8 | Multiplet (m) | ²JH-H, ³JH-H | |

| -NH₂ | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | None | |

| ¹³C | C=O | ~170 - 175 | Singlet | |

| -CF₃ | ~125 - 130 | Quartet (q) | ¹JC-F | |

| -CH(N)- | ~50 - 55 | Quartet (q) | ²JC-F | |

| -OCH₃ | ~52 | Singlet | ||

| -CH₂- | ~35 - 40 | Singlet | ||

| ¹⁹F | -CF₃ | ~-60 to -70 | Doublet (d) | ³JF-H |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high precision by measuring its exact mass-to-charge ratio. lcms.cz For this compound, with the molecular formula C₅H₈F₃NO₂, HRMS is crucial for unambiguous confirmation of its identity.

The theoretical exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements. This calculated value is then compared to the experimentally measured mass. A match within a very small error margin (typically <5 ppm) confirms the molecular formula. rsc.org It is worth noting that some studies have observed larger-than-expected mass discrepancies for certain polyfluorinated compounds when using Electrospray Ionization (ESI), a common HRMS technique. rsc.org

Beyond molecular confirmation, HRMS is instrumental in studying reaction mechanisms. By analyzing reaction mixtures, it can identify transient intermediates, byproducts, and final products, providing crucial evidence for proposed reaction pathways. nih.gov For instance, in studies of related fluorinated amino acid derivatives that act as enzyme inactivators, LC-HRMS has been used to detect and characterize covalent adducts formed within the enzyme's active site. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈F₃NO₂ |

| Calculated Exact Mass ([M+H]⁺) | 172.0580 Da |

Computational Chemistry and Molecular Modeling

Computational chemistry provides insights into molecular properties and behaviors that are often difficult or impossible to measure experimentally. For this compound, these methods can predict reaction outcomes, explain stereoselectivity, and characterize electronic properties.

Quantum Mechanical Studies of Reaction Pathways, Transition States, and Intermediates

Quantum mechanical (QM) methods are used to model the behavior of electrons in molecules, allowing for the detailed study of chemical reactions. These studies can map out the entire energy landscape of a reaction, including the structures and energies of reactants, products, transition states, and any intermediates. nih.gov

For this compound, QM calculations could be applied to model various transformations, such as its synthesis or subsequent derivatization. For example, in the synthesis of related fluorinated amino acids, computational studies have been used to understand the mechanism of key steps like enantioselective proton shifts. researchgate.net Such studies can elucidate the role of catalysts, predict the stereochemical outcome, and explain why certain pathways are favored over others by comparing the activation energies of different transition states. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Steric Properties (e.g., Molecular Volumes)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. mdpi.com DFT calculations can determine the optimized three-dimensional geometry of this compound, providing precise values for bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Furthermore, DFT is used to probe the electronic properties of the molecule. nih.gov Key parameters that can be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com

Steric Properties: DFT can be used to calculate properties like molecular volume and surface area, which are important for understanding how the molecule might fit into a constrained environment like an enzyme active site. researchgate.net

Prediction of pKa Values and Protonation States in Varied Chemical and Biological Environments

The amino group of this compound can exist in a neutral form (-NH₂) or a protonated, cationic form (-NH₃⁺). The equilibrium between these states is governed by the pKa of the conjugate acid and the pH of the environment. Computational methods, often based on DFT, can predict the pKa value of this amino group. nih.gov

Accurate pKa prediction is vital for understanding the molecule's behavior. The protonation state affects solubility, reactivity, and the ability to form hydrogen bonds. In a biological context, knowing the likely protonation state within a physiological pH range is essential for predicting interactions with biological macromolecules. nih.govnih.gov For instance, computational studies on related enzyme inhibitors have used pKa calculations to demonstrate the importance of specific deprotonation steps in the inactivation mechanism. nih.gov These calculations can model how the local environment, such as the polarity of a solvent or the presence of nearby charged groups in an enzyme active site, can significantly shift the pKa value.

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. nih.govscielo.org.mx For a compound like this compound, docking simulations can elucidate how it might interact with the active site of a target protein, such as an enzyme. The process involves predicting the conformation and orientation (the "pose") of the ligand within the protein's binding site and estimating the strength of the interaction, often expressed as a binding energy score. mdpi.com

The simulation calculates the binding energy, which represents the stability of the ligand-protein complex; a lower binding energy typically indicates a more stable complex. researchgate.net Key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified and analyzed. mdpi.com For instance, in studies of similar small molecules, researchers identify specific amino acid residues within the target's active site that are crucial for binding. researchgate.net While specific docking studies on this compound are not extensively detailed in public literature, the methodology is widely applied to analogous fluorinated compounds and potential protein targets. The results of such studies are often presented in a table format, detailing the binding affinity and the key interacting residues.

Table 1: Example of Molecular Docking Analysis for a Ligand with a Target Protein

This table illustrates typical data generated from a molecular docking simulation. The values presented are hypothetical for this compound, based on common findings for small molecule inhibitors.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| This compound | Enzyme X | -7.5 | Tyr276, Asp180 | Hydrogen Bond |

| This compound | Enzyme X | -7.5 | Phe238, Met322 | Hydrophobic |

| This compound | Enzyme Y | -6.8 | Arg476, Glu579 | Hydrogen Bond, Electrostatic |

| This compound | Enzyme Y | -6.8 | Met483 | Hydrophobic |

Kinetic and Thermodynamic Investigations of Chemical and Biochemical Reactions

Transient state kinetics involves the study of an enzymatic reaction during its initial phase, before a steady state is reached. This approach is particularly valuable for investigating the mechanism of enzyme inhibitors, including mechanism-based inactivators. nih.govnih.gov For fluorinated compounds that act as enzyme inhibitors, transient state measurements using techniques like stopped-flow spectrophotometry can reveal the individual steps of the inactivation process. nih.gov These steps often include the initial binding of the inhibitor to the enzyme, the formation of various intermediates (like external aldimines or quinonoid species), and the final inactivation event. nih.govmdpi.com

In studies of similar fluorinated inhibitors targeting aminotransferases, researchers monitor rapid changes in absorbance or fluorescence at specific wavelengths that correspond to different chemical species in the reaction pathway. nih.govnih.gov The observed rate constants for the formation and decay of these intermediates are measured at various inhibitor concentrations. This data allows for the determination of key kinetic parameters, such as the rate of formation of the initial enzyme-inhibitor complex and the rate constants for subsequent chemical steps leading to inactivation. nih.gov For example, research on (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid, a fluorinated inactivator of human ornithine aminotransferase (hOAT), used stopped-flow experiments to identify and characterize the formation of an external aldimine and subsequent intermediates, providing a detailed mechanistic picture of how the inhibitor works. nih.gov

Biocatalytic processes utilize enzymes or whole cells to perform chemical transformations. The evaluation of reaction rates and the understanding of reaction equilibrium are fundamental to developing efficient biocatalytic syntheses. The introduction of fluorinated building blocks like this compound into these processes can yield valuable chiral molecules. The rate of the enzymatic reaction is a critical parameter, indicating how quickly the substrate is converted to the product under specific conditions (e.g., temperature, pH, substrate concentration).

Kinetic studies determine parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction rate (Vmax). In biocatalysis, the goal is often to drive the reaction towards the product side, which can sometimes be limited by an unfavorable equilibrium. Strategies for equilibrium displacement include removing the product as it is formed or using a large excess of one of the substrates. While specific biocatalytic applications using this compound are not widely documented, the principles of kinetic and thermodynamic evaluation are universally applicable. For example, the synthesis of fluorinated amino acids often employs enzymes like transaminases, where understanding reaction rates is crucial for optimizing yield and enantioselectivity.

Table 2: Kinetic Parameters for Enzyme Inhibition by Fluorinated Compounds

This table presents kinetic data for known fluorinated inhibitors of aminotransferases, illustrating the type of information obtained from such studies. These compounds are structurally related to the subject molecule and demonstrate the potency of fluorinated structures in enzyme inhibition.

| Inhibitor | Target Enzyme | KI (mM) | kinact (min-1) | kinact/KI (min-1mM-1) | Reference |

| (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid (10b) | hOAT | 0.31 | 1.48 | 4.73 | nih.gov |

| (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid (5) | hOAT | 0.81 | 0.21 | 0.26 | nih.gov |

| Vigabatrin | GABA-AT | 0.1 | 0.06 | 0.6 | nih.gov |

X-ray Crystallography for Solid-State Structural Determination and Conformational Studies of Fluorinated Analogs

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govacs.org For fluorinated compounds like this compound and its analogs, this method provides definitive information about their solid-state structure, including bond lengths, bond angles, and torsional angles. This structural data is crucial for understanding the molecule's intrinsic conformational preferences. acs.orgnih.gov

Table 3: Crystallographic Data for an Analogous Fluorinated Compound (7-Amino-4-methylcoumarin)

This table provides an example of the type of data obtained from an X-ray crystallography study. The data is for 7-Amino-4-methylcoumarin, a molecule containing an amino group and a methyl group, illustrating the detailed structural information that can be determined. researchgate.net

| Parameter | Value |

| Chemical Formula | C10H9NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.245(2) |

| b (Å) | 6.643(3) |

| c (Å) | 15.228(3) |

| β (°) | 99.45(2) |

| Volume (Å3) | 821.9(4) |

Future Research Directions and Translational Impact

Development of Highly Selective, Efficient, and Sustainable Synthetic Routes for Methyl 3-amino-4,4,4-trifluorobutyrate

The advancement of this compound from a laboratory curiosity to a commercially viable building block hinges on the development of robust synthetic methodologies. Future research should prioritize stereoselective, high-yield, and environmentally sustainable synthetic pathways.

A significant challenge lies in controlling the stereochemistry at the C3 position, as the biological activity of chiral molecules is often dependent on a single enantiomer. Asymmetric synthesis will be a major focus. Methods employing recyclable chiral auxiliaries, such as those used in the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid from a glycine (B1666218) Schiff base complex, offer a promising and commercially viable route. mdpi.com Another avenue involves catalytic asymmetric reactions, such as biomimetic transamination, which has been explored for related ketoesters. researchgate.net Research into novel catalysts, including enzymes (transaminases) or organocatalysts, could lead to highly enantioselective processes under mild conditions.

Sustainability is another critical consideration. Future synthetic strategies should aim to replace hazardous reagents and solvents with greener alternatives. This includes exploring solvent-free reaction conditions, using water as a solvent, or employing low-toxicity alcohol solvents like methanol (B129727) or ethanol (B145695) which can also facilitate easier product work-up. google.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic reduction of enamine precursors. | High atom economy, potential for high enantioselectivity. | Development of novel chiral catalysts specific for trifluoromethylated substrates. |

| Chiral Auxiliary Method | Use of a recoverable chiral molecule to direct stereochemistry. mdpi.com | Reliable control of stereochemistry, recyclable auxiliary reduces cost. mdpi.com | Designing more efficient auxiliaries and improving cleavage conditions to avoid side reactions like esterification. mdpi.com |

| Biocatalysis | Employing enzymes like transaminases. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering to find catalysts with high activity and stability for this specific substrate. |

| One-Pot Reactions | Combining multiple reaction steps without isolating intermediates. google.com | Increased efficiency, reduced waste, lower operational cost. | Optimizing reaction conditions to ensure compatibility of all steps and reagents. google.com |

Discovery and Validation of Novel Biological Targets and Therapeutic Modalities

The trifluoromethyl group is a well-established bioisostere for groups like isopropyl or ethyl, and its incorporation into molecules can significantly enhance metabolic stability, binding affinity, and cellular uptake. mdpi.com These properties make this compound an attractive scaffold for drug discovery.

Future research should focus on screening this compound and its derivatives against a wide array of biological targets. Based on the structure and activity of similar fluorinated molecules, promising areas of investigation include:

Enzyme Inhibition: Many enzymes, particularly peptidases and aminotransferases, are targets for therapeutic intervention. For example, analogs of this compound are crucial intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like Sitagliptin, used for treating type II diabetes. google.com Furthermore, related fluorinated cyclopentane (B165970) derivatives are known inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an important target for neurological disorders such as epilepsy and addiction. nih.govnih.gov Systematic screening against panels of these enzymes could identify novel therapeutic leads.

Neurotransmitter Modulation: Given the structural similarity to GABA, this compound could be explored for its effects on GABAergic or other neurotransmitter systems.

Peptide Mimetics: The amino acid-like structure allows for its incorporation into peptides. This could lead to the development of peptide-based drugs with enhanced stability against proteolytic degradation, a common challenge in peptide therapeutics.

Validation of any identified biological activity will require a multi-pronged approach, including in vitro enzymatic assays, cell-based functional assays, and eventually, preclinical models. Intact protein mass spectrometry is a powerful tool to determine whether an inhibitor acts via covalent modification or noncovalent binding, providing crucial mechanistic insights. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful toolkit to accelerate the exploration of this compound's potential. nih.gov These computational methods can overcome the time and cost limitations of traditional research by rapidly analyzing vast datasets and predicting molecular properties. nih.govresearchgate.net

Future research can leverage AI/ML in several key ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of similar fluorinated compounds to build models that predict the biological activity of new derivatives of this compound. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates. blogspot.com

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound. springernature.com These models can be optimized to generate compounds with desired properties, such as high predicted binding affinity for a specific target, good pharmacokinetic profiles, and synthetic accessibility.

Protein-Ligand Docking and Simulation: Deep learning methods have led to new-generation docking programs that can more accurately predict how a molecule will bind to a protein target. blogspot.com Using predicted protein structures from models like AlphaFold2, researchers can simulate the interaction of this compound with various targets, guiding rational design of more potent and selective analogs. nih.gov

Synthetic Route Prediction: ML tools are being developed to predict optimal synthetic routes, which can help overcome some of the challenges outlined in section 6.1 by suggesting more efficient and sustainable pathways. researchgate.net

The use of explainable AI (XAI) will also be crucial, as it provides insights into the "black box" of the model's decision-making process, enhancing the credibility and utility of the predictions for medicinal chemists. nih.gov

Expansion into Novel Material Science Applications and Bioconjugation Chemistry for Advanced Research Tools

Beyond its therapeutic potential, the unique properties of this compound make it a candidate for applications in material science and as a tool for chemical biology.

Fluoropolymers and Advanced Materials: The trifluoromethyl group is known to impart hydrophobicity, thermal stability, and low surface energy. Future work could explore the polymerization of this compound or its derivatives to create novel fluoropolymers. These materials could have applications in coatings, specialized textiles, or biomedical devices where biocompatibility and specific surface properties are required. The amino and ester functionalities provide reactive handles for creating co-polymers with tunable properties.

Bioconjugation and Chemical Probes: The amino group allows for straightforward conjugation to biomolecules like proteins, nucleic acids, or lipids. Attaching this trifluoromethyl-containing tag could be used for:

¹⁹F NMR Spectroscopy: Fluorine-19 is an excellent nucleus for NMR studies. Conjugating this compound to a biological molecule or drug allows for the use of ¹⁹F NMR to study binding events, conformational changes, or cellular localization without the background noise present in traditional proton NMR.

Peptide Synthesis: As a non-canonical amino acid, it can be incorporated into synthetic peptides. mdpi.com This can be used to probe enzyme active sites or to create peptides with enhanced stability and novel secondary structures. The synthesis of its N-Fmoc protected derivative would be a key step towards this application. mdpi.com

Exploring these non-medical applications will require interdisciplinary collaboration between organic chemists, material scientists, and chemical biologists to fully realize the versatility of this fluorinated building block.

Q & A

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.